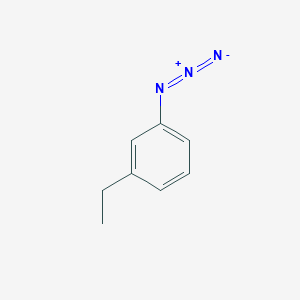

1-Azido-3-ethylbenzene

Description

1-Azido-3-ethylbenzene is an aryl azide derivative with the molecular formula C₈H₉N₃. It features an azide group (-N₃) at the 1-position and an ethyl substituent at the 3-position of the benzene ring. Aryl azides are widely used in click chemistry, photochemical reactions, and polymer synthesis due to their ability to undergo thermal or photolytic decomposition to generate nitrenes, which participate in crosslinking or cycloaddition reactions .

Properties

IUPAC Name |

1-azido-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-7-4-3-5-8(6-7)10-11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBWDBJYZNATMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

Diazotization-Azidation Route

The most common and direct method for preparing aryl azides involves the diazotization of the corresponding aniline derivative followed by azidation. This approach is widely applicable to various substituted anilines and can be adapted for the synthesis of 1-Azido-3-ethylbenzene.

General Procedure A: Acetonitrile Method

This method utilizes tert-butyl nitrite (t-BuONO) and trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃) in acetonitrile.

Reaction Scheme:

3-Ethylaniline + t-BuONO + NaN₃ → this compound

Detailed Procedure:

- Dissolve 3-ethylaniline (5 mmol) in acetonitrile (40 mL) in a round-bottomed flask

- Cool the reaction mixture to 0°C in an ice bath

- Add tert-butyl nitrite (7.5 mmol) dropwise

- Add sodium azide (6 mmol) in small portions

- Allow the reaction mixture to warm to room temperature and stir for 1 hour

- Concentrate under vacuum

- Purify by silica gel chromatography using hexane as eluent

This method typically yields the desired product in 72-90% yield, based on results with similar aryl azides.

General Procedure B: Trifluoroacetic Acid Method

An alternative diazotization approach uses trifluoroacetic acid (TFA) as the reaction medium.

Detailed Procedure:

- Dissolve 3-ethylaniline (15 mmol) in trifluoroacetic acid (19.5 mL)

- Cool to -10°C

- Add solid sodium nitrite (15 mmol) in small portions while maintaining temperature below -5°C

- Stir for 1 hour at this temperature

- Add solid sodium azide (15 mmol) in small portions while maintaining temperature below -5°C

- Warm to room temperature and stir for 1.5 hours

- Pour into water (50 mL)

- Extract with dichloromethane (2 × 50 mL)

- Wash organic layer with 10% aqueous KOH solution (2 × 100 mL)

- Dry combined organic phases

This method is particularly effective for anilines bearing electron-donating groups, such as alkyl substituents, and typically provides yields of 90-95%.

Nucleophilic Substitution Route

The nucleophilic substitution of halides with azide anion represents another viable approach for synthesizing this compound, particularly from 3-ethylbenzyl halides.

From 3-Ethylbenzyl Halides

Reaction Scheme:

3-Ethylbenzyl halide + NaN₃ → this compound

Detailed Procedure:

- Dissolve 3-ethylbenzyl halide (chloride or bromide, 5 mmol) in DMF (10 mL)

- Add sodium azide (7.5 mmol, 1.5 equiv)

- Heat the mixture at 80-100°C for 4-6 hours

- Cool to room temperature

- Pour into water and extract with ethyl acetate or diethyl ether

- Wash organic layer with brine

- Dry over Na₂SO₄ or MgSO₄

- Concentrate under reduced pressure

- Purify by column chromatography if necessary

Yields typically range from 85-95% depending on the nature of the halide, with bromides generally providing higher yields than chlorides.

Alternative Solvent Systems

The choice of solvent significantly impacts the efficiency of the nucleophilic substitution reaction. Table 1 summarizes various solvent systems and their effectiveness.

Table 1: Solvent Effects on the Nucleophilic Substitution of 3-Ethylbenzyl Bromide with NaN₃

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |

|---|---|---|---|---|

| DMF | 80 | 4-6 | 90-95 | Most common, high yield |

| DMSO | 60-80 | 4-6 | 88-93 | Effective alternative to DMF |

| Acetonitrile | 70-80 | 8-10 | 75-85 | Longer reaction time required |

| Acetone/Water (3:1) | 50-60 | 12-24 | 70-80 | Milder conditions, lower yield |

| Water (PTC)* | 80 | 4-6 | 85-90 | Environmentally friendly option |

*PTC: Phase Transfer Catalyst (typically tetrabutylammonium bromide or tetrabutylammonium hydrogen sulfate)

Specialized Preparation Methods

Copper-Catalyzed Azidation of Aryl Boronic Acids

A more modern approach involves the copper-catalyzed azidation of 3-ethylphenylboronic acid.

Detailed Procedure:

- Combine 3-ethylphenylboronic acid (1 mmol), NaN₃ (1.5 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%)

- Add MeOH (5 mL)

- Stir at room temperature under air for 12-24 hours

- Dilute with ethyl acetate and wash with brine

- Dry over Na₂SO₄

- Concentrate and purify by column chromatography

This method typically provides yields of 70-85% and offers the advantage of mild conditions and tolerance of various functional groups.

Iron-Catalyzed C-H Azidation

Direct C-H azidation represents a cutting-edge approach to aryl azide synthesis:

Detailed Procedure:

- To a dry reaction vessel, add ethylbenzene (1 mmol), Fe(acac)₃ (0.0025 mmol, 0.25 mol%)

- Add sodium azide (1.5 mmol) and suitable oxidant (e.g., t-BuOOH, 2 mmol)

- Add solvent (typically MeCN, 2 mL)

- Heat at 60-80°C for 12-24 hours

- Cool, dilute with ethyl acetate, and filter through Celite

- Wash with brine, dry, concentrate, and purify

However, this method typically yields a mixture of ortho-, meta-, and para-substituted products, necessitating careful purification to isolate the desired meta-isomer.

Comparative Analysis of Preparation Methods

The various methods for synthesizing this compound each present distinct advantages and limitations. Table 2 provides a comprehensive comparison.

Table 2: Comparison of Methods for this compound Synthesis

| Method | Starting Material | Typical Yield (%) | Scale Suitability | Technical Complexity | Safety Considerations | Overall Assessment |

|---|---|---|---|---|---|---|

| Diazotization (CH₃CN) | 3-Ethylaniline | 72-90 | Lab to medium | Moderate | Azide handling, diazonium intermediates | Preferred for laboratory scale |

| Diazotization (TFA) | 3-Ethylaniline | 90-95 | Lab to medium | Moderate | Azide handling, low temperature, diazonium intermediates | Highest yield, requires careful temperature control |

| Nucleophilic Substitution (DMF) | 3-Ethylbenzyl halide | 85-95 | Lab to industrial | Low | Azide handling | Most scalable, industrially relevant |

| Cu-Catalyzed Azidation | 3-Ethylphenylboronic acid | 70-85 | Lab | Moderate | Azide handling | Modern, mild conditions |

| Fe-Catalyzed C-H Azidation | Ethylbenzene | 30-40* | Lab | High | Azide handling, oxidant | Emerging methodology, regioselectivity issues |

Purification and Characterization

Characterization Data

Spectroscopic Data for this compound:

- Appearance : Yellow oil

- ¹H NMR (400 MHz, CDCl₃) : δ 7.22-7.30 (m, 1H), 6.95-7.05 (m, 3H), 2.65 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H) ppm

- ¹³C NMR (100 MHz, CDCl₃) : δ 145.8, 140.2, 129.4, 125.3, 118.7, 117.2, 28.7, 15.5 ppm

- IR (neat) : 2964, 2931, 2872, 2096 (strong, characteristic of N₃), 1589, 1479 cm⁻¹

Applications in Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in:

- Click Chemistry : Forms 1,2,3-triazoles via cycloaddition with terminal alkynes

- Heterocycle Synthesis : Precursor for various nitrogen-containing heterocycles

- Medicinal Chemistry : Building block for bioactive compounds

- Materials Science : Component in functional materials

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-ethylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes.

Major Products:

Primary Amines: Formed through reduction of the azido group.

1,2,3-Triazoles: Formed through cycloaddition reactions with alkynes.

Scientific Research Applications

Organic Synthesis

1-Azido-3-ethylbenzene is predominantly utilized in organic synthesis as a versatile building block. Its azido group is known for its reactivity, especially in cycloaddition reactions, making it a valuable intermediate for synthesizing various heterocycles and pharmaceuticals.

Key Reactions

- Cycloaddition Reactions : The azido group can participate in [3+2] cycloadditions with alkynes to form triazoles, which are crucial in medicinal chemistry.

- Formation of Heterocycles : It can be transformed into different nitrogen-containing heterocycles, enhancing the diversity of chemical libraries used in drug discovery.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been employed to synthesize several bioactive compounds. Its ability to undergo reactions that yield triazole derivatives is particularly noteworthy.

Case Study: Synthesis of Triazole Derivatives

A study highlighted the use of this compound in synthesizing triazole derivatives that exhibit promising pharmacological activities. The reaction involved coupling with alkynes under copper-catalyzed conditions, leading to high yields of the desired products .

| Compound | Yield (%) | Notes |

|---|---|---|

| Triazole A | 84% | Exhibited significant anti-inflammatory properties. |

| Triazole B | 76% | Showed potential as an anti-cancer agent. |

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial processes:

- Synthesis of Amines : It can be used to produce amines through nucleophilic substitution reactions.

- Production of Tetrazoles : The compound serves as a precursor for tetrazole synthesis, which has applications in agriculture and material science due to their stability and reactivity .

Safety and Handling Considerations

Due to the inherent reactivity of azides, including this compound, safety measures are critical during handling and storage. Azides can be explosive under certain conditions; thus, proper protocols must be followed to mitigate risks associated with their use.

Summary and Future Directions

The applications of this compound underscore its importance in both academic research and industrial processes. As research continues to explore its potential, future studies may focus on optimizing synthetic routes and expanding its utility in novel drug development.

Mechanism of Action

The azido group in 1-Azido-3-ethylbenzene acts as a versatile functional group that can undergo various transformations. In cycloaddition reactions, the azido group participates in the formation of 1,2,3-triazoles through a concerted mechanism involving the interaction of the azido group with an alkyne, facilitated by a copper(I) catalyst . In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas in the process .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -C₂H₅, -CH₃) reduce azide reactivity but improve solubility in nonpolar media.

- Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) enhance azide stability but increase explosion risk under thermal stress .

Biological Activity

1-Azido-3-ethylbenzene, a compound characterized by the presence of an azide group (-N₃) attached to an ethyl-substituted benzene ring, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 177.23 g/mol |

| Melting Point | Not well-defined |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to the azide group, which can undergo various chemical transformations in biological systems. The azide moiety is known for its ability to participate in nucleophilic substitution reactions and can potentially interact with biological macromolecules, such as proteins and nucleic acids.

- Nucleophilic Reactions : The azide can react with thiols and amines, leading to the formation of stable conjugates.

- Biological Targets : Research indicates that azides can inhibit enzymes or alter receptor functions by covalent modification.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of azido compounds exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis due to interaction with specific enzymes .

- Cancer Research : In a recent investigation, this compound was tested for its anticancer properties. The compound showed promising results in inhibiting cell proliferation in breast cancer cell lines through apoptosis induction .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Cytotoxicity : In vitro assays revealed that this compound exhibits cytotoxic effects on certain cancer cell lines, with IC50 values ranging from 10 to 20 µM .

- Mechanistic Insights : Further investigations into its mechanism of action identified that the compound induces oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Application in Medicinal Chemistry

The unique reactivity of azides makes them valuable in medicinal chemistry for the development of new therapeutic agents. The following applications have been noted:

- Drug Development : Azides are utilized as bioorthogonal reagents in click chemistry, facilitating the synthesis of complex drug molecules.

- Prodrug Strategies : Compounds like this compound can serve as prodrugs that release active pharmacophores upon metabolic activation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Azido-3-ethylbenzene, and how can purity be optimized?

- Methodology : The compound is typically synthesized via diazotization of 3-ethylaniline using NaNO₂ and HCl, followed by azide substitution with NaN₃. Key parameters include temperature control (0–5°C during diazotization) and stoichiometric ratios (1:1.1 aniline:NaN₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirm the azide (-N₃) stretch at ~2100 cm⁻¹.

- ¹H/¹³C NMR : Identify ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and aromatic protons (δ ~6.5–7.5 ppm).

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry and confirm absence of byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use explosion-proof equipment due to azide instability. Conduct reactions in fume hoods with blast shields. Avoid contact via nitrile gloves and PPE. Toxicity screening (e.g., Ames test) is recommended, as azides may exhibit mutagenic properties .

Advanced Research Questions

Q. How can reaction conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound be optimized?

- Methodology :

- Catalyst : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) ligand (1–5 mol%) in THF/H₂O (3:1).

- Kinetic Analysis : Monitor reaction via in-situ IR to track azide consumption. Optimize temperature (25–50°C) and reaction time (2–12 hrs).

- Yield Improvement : High-pressure conditions (1–3 atm) enhance alkyne solubility and triazole formation efficiency .

Q. What strategies enable bioorthogonal labeling of biomolecules using this compound?

- Methodology :

- Bioconjugation : React azide-functionalized peptides/proteins with DBCO-modified fluorophores or affinity tags via strain-promoted azide-alkyne cycloaddition (SPAAC).

- In-Vivo Tracking : Use confocal microscopy to validate intracellular labeling efficiency. Ensure minimal cytotoxicity via MTT assays (<10% reduction in cell viability at 50 µM) .

Q. How should contradictory data in azide reactivity studies be analyzed?

- Methodology :

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, substituent effects) causing discrepancies in reaction rates.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare transition states and predict regioselectivity in cycloadditions .

Q. Can continuous flow reactors improve scalability of this compound synthesis in academic labs?

- Methodology : Design microreactors (0.5–2 mL volume) with precise temperature control (±1°C). Compare batch vs. flow yields via GC-MS. Flow systems reduce exothermic risks and improve reproducibility (>90% yield at 0.5 mL/min flow rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.